molecular formula C16H15F3N6O2 B3798613 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide

Cat. No.: B3798613
M. Wt: 380.32 g/mol
InChI Key: UTAQRXJAHNPKOJ-UHFFFAOYSA-N
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Description

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H15F3N6O2 and its molecular weight is 380.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide is 380.12085823 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Agents

Synthesis and Evaluation of Novel Fluorinated Pyrazolo-1,2,3-Triazole Hybrids as Antimycobacterial Agents A study by Emmadi et al. (2015) synthesized a series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, demonstrating their potential as antimycobacterial agents. One specific compound, 2-(4-(4-methoxybenzoyl)-1H-1,2,3-triazol-1-yl)-N-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) acetamide, emerged as a promising antitubercular agent with low cytotoxicity against the A549 cancer cell line. This signifies the compound's potential in treating tuberculosis with reduced side effects on healthy cells (Emmadi et al., 2015).

Antimicrobial Evaluation

Facile Synthesis, Antimicrobial Evaluation, and Molecular Docking Studies of Pyrazole-Imidazole-Triazole Hybrids Punia et al. (2021) synthesized a series of pyrazole-imidazole-triazole hybrids, which showed significant antimicrobial activity, particularly against A. niger, surpassing even the reference drug Fluconazole. This indicates the efficacy of these compounds in combating fungal infections (Punia et al., 2021).

Anticancer Activity

Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives Al-Sanea et al. (2020) focused on synthesizing derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, targeting cancer treatment. One compound showed considerable cancer cell growth inhibition in eight cancer cell lines, marking its potential as an anticancer agent (Al-Sanea et al., 2020).

Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-Acetamide Effect of Hydrogen Bonding on the Self Assembly Process and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their antioxidant activities. The study concluded significant antioxidant activity in the synthesized ligands and complexes, which could be valuable in combating oxidative stress-related diseases (Chkirate et al., 2019).

Herbicidal Activity

Synthesis, Structure and Herbicidal Activity of Substituted Phenyl Pyrazole Derivatives Zhou et al. (2010's research developed phenyl and benzoxazinyl pyrazole derivatives exhibiting high herbicidal activity. Particularly, one derivative showed over 90% inhibitory rate for weeds even at low dosages, highlighting its potential as an effective herbicide (Zhou et al., 2010).

Properties

IUPAC Name

2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2/c1-24-20-7-14(23-24)22-15(26)9-25-8-11(6-21-25)10-3-4-13(27-2)12(5-10)16(17,18)19/h3-8H,9H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQRXJAHNPKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=CC(=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.